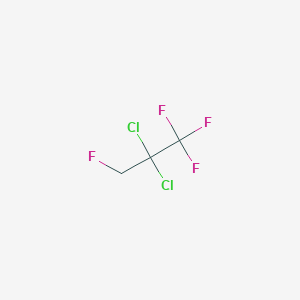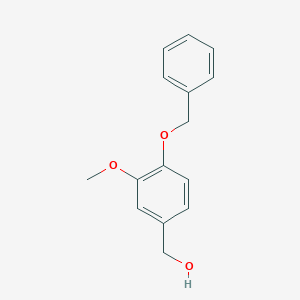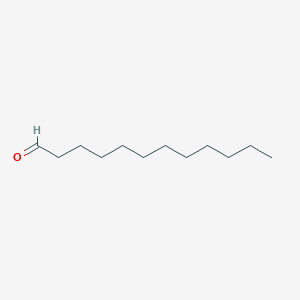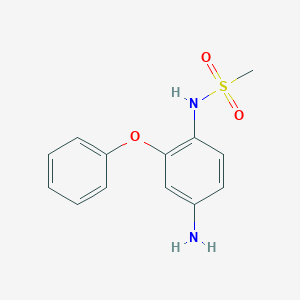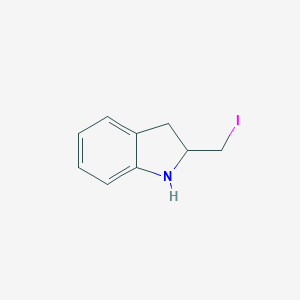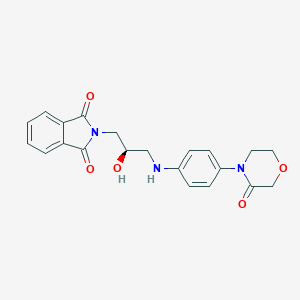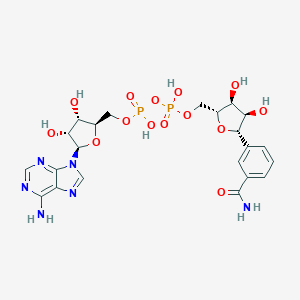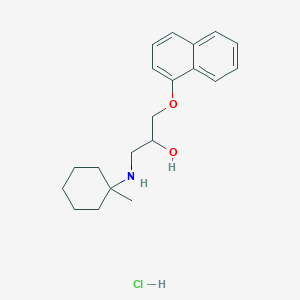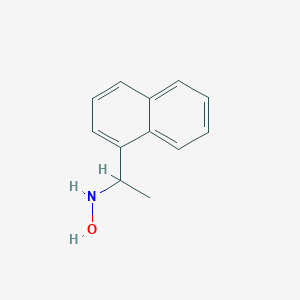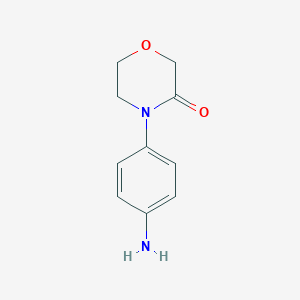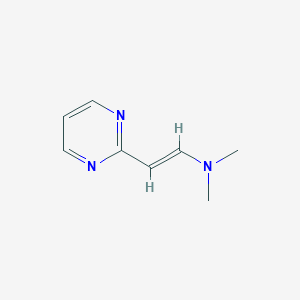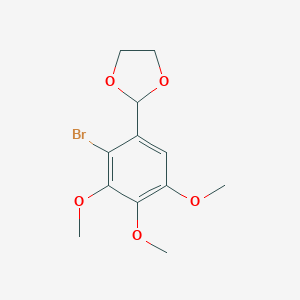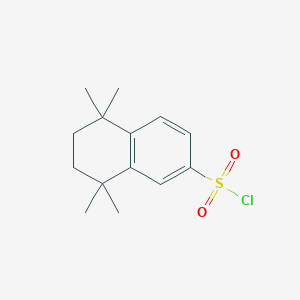
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
Retinoid Biological Activity : A study focused on the synthesis of conformationally restricted analogues of various retinoids, which included 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride derivatives. These compounds were screened for retinoid biological activity, demonstrating the importance of geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).
Development of Silicon-Based Drugs : The compound was used as a building block in the synthesis of biologically active derivatives, showcasing its potential in developing new silicon-based drugs and odorants (Büttner et al., 2007).
RXR-Selective Retinoids : Research in medicinal chemistry utilized this compound in the synthesis of novel retinoid X receptor (RXR)-selective retinoids. These compounds are important for understanding the biological roles of individual retinoid receptors (Boehm et al., 1994).
Biological and Pharmacological Research
Antihyperglycemic Activity : In a study exploring antihyperglycemic activity, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, synthesized from similar compounds, showed potential in treating non-insulin-dependent diabetes mellitus (Zask et al., 1990).
Retinoid Agonism and Antagonism : The compound's derivatives were examined for retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs. This research contributes to the understanding of retinoid transcriptional agonism and antagonism (Dawson & Zhang, 2002).
Chemical Synthesis and Analysis
- Fragmentation Analysis : A study on naphthalenesulfonyl halide molecules, including compounds structurally related to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride, investigated their fragmentation under electron ionization, providing insights into their geometric and electronic structures (Giricheva et al., 2016).
properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAYCJSJSMOLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383689 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |
CAS RN |
132392-26-8 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

